molecular formula C15H17ClN4OS B5593831 6-tert-butyl-4-[(4-chlorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one

6-tert-butyl-4-[(4-chlorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one

Cat. No. B5593831
M. Wt: 336.8 g/mol
InChI Key: JOMAZPWCPYLWLB-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of triazine derivatives involves a variety of chemical reactions that allow for the introduction of different substituents into the triazine ring. A common approach includes the condensation of amino compounds with other reactive intermediates. For instance, derivatives of pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones can be synthesized by reacting with ketones, anhydrides, benzoyl chloride, and hydrazine, as established through elemental analysis, IR, 1H NMR, and mass spectrometry data (Mironovich & Kostina, 2012).

Molecular Structure Analysis

The molecular structure of triazine derivatives can be extensively characterized using techniques such as X-ray crystallography and DFT analyses. These methods provide valuable insights into the compound's geometry, including bond lengths, angles, and the presence of intramolecular hydrogen bonding, which are crucial for understanding the compound's reactivity and properties. For example, studies have characterized the crystal and molecular structure of related triazine derivatives, highlighting the importance of intramolecular hydrogen bonds in stabilizing the molecular structure (Çolak et al., 2021).

Chemical Reactions and Properties

Triazine derivatives participate in a variety of chemical reactions, demonstrating their reactivity and versatility as synthetic intermediates. The reactivity can be explored through the synthesis of fused derivatives and the exploration of nucleophilic addition reactions, which are pivotal in modifying the triazine core for different applications. The formation of Schiff base compounds from triazine derivatives further exemplifies their chemical reactivity and the potential for structural diversification (Mironovich & Shcherbinin, 2014).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming the product’s identity and/or purity .

properties

IUPAC Name

6-tert-butyl-4-[(E)-(4-chlorophenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c1-15(2,3)12-13(21)20(14(22-4)19-18-12)17-9-10-5-7-11(16)8-6-10/h5-9H,1-4H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMAZPWCPYLWLB-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660555
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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